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Compound of Interest

Compound Name: Cumyl-chsinaca

Cat. No.: B10830584

Disclaimer: Direct pharmacological and metabolic data for Cumyl-CHSINACA (1-
(cyclohexylsulfonyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) is not available in the
current scientific literature. The following information is extrapolated from studies on structurally
related cumyl-indazole and cumyl-indole synthetic cannabinoid receptor agonists (SCRAS).
This guide is intended for researchers, scientists, and drug development professionals and
should be interpreted with the understanding that the presented data pertains to analogous
compounds and not Cumyl-CHSINACA itself.

Introduction

Cumyl-CHSINACA is an analytical reference standard structurally similar to known synthetic
cannabinoids.[1] It belongs to the indazole-3-carboxamide class of SCRAs, which are known to
interact with the cannabinoid receptors CB1 and CB2. The defining structural feature of this
subclass is the cumyl group (a 2-phenylpropan-2-yl moiety) attached to the carboxamide
nitrogen. This structural feature is often associated with high potency at cannabinoid receptors.
[2][3] This document aims to provide a comprehensive overview of the anticipated
pharmacological profile of Cumyl-CHSINACA based on data from closely related analogues.

Receptor Binding Affinity and Functional Activity

While no specific binding affinity (Ki) or functional activity (EC50) values have been published
for Cumyl-CHSINACA, studies on other cumyl-containing SCRAs consistently demonstrate
potent agonism at both CB1 and CB2 receptors. The cumyl moiety generally confers high
affinity for these receptors.[2]
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Anticipated Receptor Affinity and Potency

Based on the pharmacology of analogous compounds, Cumyl-CHSINACA is expected to be a
potent agonist at the CB1 receptor, likely with a lower affinity for the CB2 receptor. The indazole
core structure is also known to contribute to high CB1 binding affinity.[2]

Table 1: Receptor Binding Affinity (Ki) of Structurally Related Cumyl-Containing Synthetic
Cannabinoids

Compound Receptor Binding Affinity (Ki, nM)
Cumyl-analogue library CB1 0.62-36
Indazole core SCRASs CB1 0.17-39

Table 2: Functional Activity (EC50) of Structurally Related Cumyl-Containing Synthetic
Cannabinoids

Functional Activity (EC50,
Compound Receptor

nM)
CUMYL-PICA CB1 0.43-12.3
CUMYL-5F-PICA CB1 0.43-12.3
CUMYL-PINACA CB1 0.43-12.3
CUMYL-5F-PINACA CB1 0.43-12.3
CUMYL-BICA CB1 0.43-12.3
CUMYL-PICA CB2 11.3-122
CUMYL-5F-PICA CB2 11.3-122
CUMYL-PINACA CB2 11.3-122
CUMYL-5F-PINACA CB2 11.3-122
CUMYL-BICA CB2 11.3-122
4-CN-CUMYL-BUTINACA CB1 Full agonist
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Signaling Pathways

Activation of the CB1 receptor by an agonist like Cumyl-CHSINACA is expected to initiate a
cascade of intracellular signaling events. The primary pathway involves the inhibition of
adenylyl cyclase through the activation of Gi/o proteins, leading to a decrease in intracellular
cyclic AMP (cAMP) levels.

Cell Membrane

Gi/o Protein

A~
Inhibits
Adenylyl Cyclase
Y

Activates

CB1 Receptor >

Substrate

»/

Cytoplasm

ATP CUTIVETLIS

< 1 £ to
cCAMP | T »| Cellular Response

Cumyl-CHSINACA
(Agonist)

Binds to

Click to download full resolution via product page

Figure 1. Simplified CB1 receptor signaling pathway via Gi/o protein coupling.

Metabolism
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The metabolic fate of Cumyl-CHSINACA has not been specifically studied. However, research
on other cumyl-containing synthetic cannabinoids indicates that metabolism primarily occurs
through phase | and phase Il reactions. Phase | metabolism of cumyl-containing SCRASs often
involves hydroxylation of the cumyl moiety and other parts of the molecule, as well as N-
dealkylation. Phase Il metabolism typically involves glucuronidation of the hydroxylated
metabolites.
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Figure 2. General metabolic pathway for cumyl-containing synthetic cannabinoids.

Experimental Protocols
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The following are detailed methodologies for key experiments commonly used in the
pharmacological characterization of synthetic cannabinoids, which would be applicable to
Cumyl-CHSINACA.

Radioligand Binding Assay (for Ki determination)

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol:

Membrane Preparation: Membranes from cells expressing the human CB1 or CB2 receptor
are used.

 Incubation: Membranes are incubated with a known concentration of a radiolabeled
cannabinoid ligand (e.g., [BH]CP55,940) and varying concentrations of the test compound
(Cumyl-CHSINACA).

o Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
e Separation: Bound and free radioligand are separated by rapid filtration.

e Quantification: The amount of bound radioligand is quantified using liquid scintillation
counting.

» Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki value is then calculated using the
Cheng-Prusoff equation.
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Figure 3. Workflow for a radioligand binding assay.

cAMP Functional Assay (for EC50 determination)

This assay measures the ability of a compound to activate G-protein coupled receptors, such
as CB1, that are linked to the inhibition of adenylyl cyclase.

Protocol:
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Cell Culture: Cells expressing the human CB1 receptor are cultured.

Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP
levels.

Compound Treatment: Cells are treated with varying concentrations of the test compound
(Cumyl-CHSINACA).

Lysis: The cells are lysed to release intracellular cAMP.

cAMP Measurement: The concentration of CAMP is measured using a competitive
immunoassay (e.g., HTRF or ELISA).

Data Analysis: The concentration of the test compound that produces 50% of its maximal
inhibitory effect on forskolin-stimulated cAMP levels (EC50) is determined.
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Figure 4. Workflow for a cAMP functional assay.

In Vitro Metabolism Assay

This assay is used to identify the metabolic products of a compound.

Protocol:
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Incubation: The test compound (Cumyl-CHSINACA) is incubated with human liver
microsomes or hepatocytes, which contain drug-metabolizing enzymes.

Time Points: Samples are collected at various time points.

Extraction: The parent compound and its metabolites are extracted from the incubation
mixture.

Analysis: The samples are analyzed using liquid chromatography-high-resolution mass
spectrometry (LC-HRMS) to identify and characterize the metabolites.
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Figure 5. Workflow for an in vitro metabolism assay.

Conclusion

While specific pharmacological data for Cumyl-CHSINACA is currently unavailable, the
existing literature on structurally similar cumyl-containing synthetic cannabinoids provides a
strong basis for predicting its pharmacological profile. It is anticipated to be a potent CB1
receptor agonist with a metabolic profile characterized by hydroxylation and glucuronidation.
The experimental protocols outlined in this guide provide a framework for the future
characterization of Cumyl-CHSINACA and other novel synthetic cannabinoids. Further
research is imperative to definitively determine the pharmacology and toxicology of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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